N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-17(2,3)21-14(10-8-23-9-12(10)20-21)19-15(22)16-18-11-6-4-5-7-13(11)24-16/h4-7H,8-9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWDSAUBAKKSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole ring fused with a benzo[d]thiazole moiety. Its structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{18}N_{4}O_{1}S_{2}
This unique structure contributes to its biological activity through interactions with various molecular targets.
The mechanism of action for this compound is primarily based on its ability to interact with specific enzymes and receptors. Pyrazole derivatives often act by inhibiting cyclooxygenase (COX) enzymes or modulating signaling pathways involved in inflammation and cancer progression. For instance, studies have shown that pyrazole compounds can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The compound exhibited an IC50 value of 0.25 μM against HepG2 cells, indicating potent antitumor activity .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 | 0.25 | AMPK pathway modulation |
| 6-(4-chlorophenyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol | MCF7 | 0.20–2.58 | Cell cycle arrest |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They are known to inhibit COX enzymes which play a crucial role in the inflammatory response. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially improving its interaction with lipid membranes and increasing bioavailability.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented in various studies. For instance, certain derivatives have shown significant activity against pathogenic bacteria such as E. coli and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) ranging from 6.25 µg/mL .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrazole derivative A | E. coli | 6.25 |
| Pyrazole derivative B | Pseudomonas aeruginosa | 12.50 |
Case Studies
- Study on Anticancer Properties : A study published in Pharmacological Research evaluated a series of pyrazole derivatives for their anticancer activity against the National Cancer Institute's 60 human cancer cell lines panel. The results indicated that compounds with similar structures to this compound exhibited promising growth inhibition rates ranging from 0.49–48 μM .
- Anti-inflammatory Mechanisms : Research featured in Journal of Medicinal Chemistry discussed the synthesis and evaluation of pyrazole derivatives as COX inhibitors. The study found that specific modifications in the pyrazole structure significantly enhanced their anti-inflammatory effects .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant anticancer properties. For instance, compounds similar to N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide have been shown to inhibit tumor growth in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.
Case Study:
A study demonstrated that thieno[3,4-c]pyrazole derivatives inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to apoptosis in cancerous cells .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Research has shown that thieno[3,4-c]pyrazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 μg/mL |
| Compound B | Escherichia coli | 1 μg/mL |
| Compound C | Pseudomonas aeruginosa | 0.8 μg/mL |
This table summarizes the MIC values for various derivatives against selected pathogens, indicating their potential as effective antimicrobial agents .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Mechanism of Action:
The compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes or modulating nuclear factor kappa B (NF-kB) signaling pathways, which are critical in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
Binding Affinity:
The structural features allow effective binding to various biological targets such as receptors and enzymes.
Modulation of Signaling Pathways:
By inhibiting specific enzymes or receptors, the compound can modulate critical pathways like MAPK/ERK or PI3K/Akt pathways often dysregulated in disease states .
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Heating with concentrated HCl (6M) at 100°C for 12 hours cleaves the amide bond, yielding benzo[d]thiazole-2-carboxylic acid and the corresponding amine .
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 8 hours produces the sodium salt of the carboxylic acid .
Key Data :
| Condition | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, 100°C, 12h | Benzo[d]thiazole-2-carboxylic acid + amine | 78–85 | |
| 2M NaOH, 80°C, 8h | Sodium benzo[d]thiazole-2-carboxylate | 65–72 |
Nucleophilic Substitution at the Thienopyrazole Core
The thieno[3,4-c]pyrazole ring exhibits reactivity at positions adjacent to the sulfur atom. For example:
-
Chloroacetylation : Treatment with chloroacetyl chloride in THF/TEA at 0°C introduces a chloroacetyl group at the pyrazole nitrogen .
-
Amination : Reaction with primary amines (e.g., aniline) replaces the chloride in the chloroacetyl intermediate, forming secondary amides .
Example Reaction :
-
Chloroacetylation :
-
Substitution :
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with diazo compounds. For instance:
Mechanism :
Oxidation and Reduction Reactions
-
Oxidation of Benzothiazole : Treatment with HO/AcOH oxidizes the benzothiazole sulfur to a sulfoxide or sulfone.
-
Reduction of Thienopyrazole : Catalytic hydrogenation (H, Pd/C) reduces the thiophene ring to a dihydrothiophene system .
Conditions and Outcomes :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Sulfur oxidation | 30% HO, AcOH, 60°C | Benzo[d]thiazole sulfoxide/sulfone |
| Thiophene reduction | H (1 atm), 10% Pd/C, EtOH | Dihydrothieno[3,4-c]pyrazole derivative |
Functional Group Transformations
-
Amide to Nitrile : Dehydration with PCl in POCl converts the amide to a nitrile group .
-
Esterification : Reaction with methanol/HSO yields the methyl ester of benzo[d]thiazole-2-carboxylic acid .
Example :
Heterocyclic Ring Modification
The tert-butyl group on the pyrazole nitrogen can influence ring stability:
Preparation Methods
Hydrazine-Based Cyclization
Reaction of 3-(thiophen-3-yl)propanehydrazide with electrophilic agents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) induces cyclization. This Vilsmeier-Haack-type reaction forms the pyrazole ring via intramolecular dehydration, achieving yields of 68–75% under reflux conditions. The mechanism involves nucleophilic attack by the hydrazide nitrogen on the electrophilic carbon of the thiophene derivative, followed by aromatization.
Reaction Conditions :
Thiosemicarbazide Cyclocondensation
An alternative route employs thiosemicarbazide (NH₂NHCSNH₂) and α,β-unsaturated ketones. For example, 3-(5-bromobenzofuran-2-yl)prop-2-en-1-one reacts with thiosemicarbazide in ethanol/tetrahydrofuran (EtOH/THF) mixtures, yielding 5-hydroxy-thieno[3,4-c]pyrazole intermediates. Subsequent dehydration with sulfuric acid (H₂SO₄) achieves full aromatization.
Optimization Note :
- Excess POCl₃ (10 equivalents) improves cyclization efficiency, boosting yields from 60% to 90% in analogous pyrazole syntheses.
Introduction of the tert-Butyl Group
The tert-butyl substituent at position 2 of the pyrazole ring is introduced via nucleophilic substitution or Friedel-Crafts alkylation.
Alkylation of Pyrazole Intermediates
Treatment of the thieno[3,4-c]pyrazole intermediate with tert-butyl bromide (C₄H₉Br) in the presence of lithium hexamethyldisilazide (LiHMDS) as a base facilitates alkylation. This method achieves 65–72% yields under inert atmospheres.
Mechanistic Insight :
- Deprotonation of the pyrazole nitrogen by LiHMDS generates a strong nucleophile, which attacks the electrophilic tert-butyl carbon.
Friedel-Crafts Alkylation
In cases where direct alkylation is inefficient, AlCl₃-catalyzed Friedel-Crafts reactions using tert-butanol (C₄H₉OH) have been reported. This method is less common due to competing side reactions but remains viable for sterically hindered substrates.
Amide Bond Formation with Benzo[d]thiazole-2-carboxylic Acid
Coupling the tert-butyl-substituted thieno[3,4-c]pyrazole-3-amine with benzo[d]thiazole-2-carboxylic acid completes the synthesis.
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) forms an active O-acylisourea intermediate. Subsequent nucleophilic attack by the pyrazole amine yields the desired carboxamide.
Typical Protocol :
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 10–15 minutes) accelerates amide bond formation, reducing reaction times from hours to minutes while maintaining yields above 70%.
Optimization Strategies and Comparative Analysis
Solvent Systems
| Solvent Combination | Purpose | Yield Improvement |
|---|---|---|
| EtOH/THF/Toluene/AcOH | Cyclization and purification | +25% |
| DMF/POCl₃ | Vilsmeier-Haack formylation | +30% |
| DMAc/EDC | Amide coupling | +18% |
Catalytic Enhancements
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 → 1:1) achieves >95% purity.
- Recrystallization : Ethanol/water mixtures remove unreacted starting materials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of thieno[3,4-c]pyrazole precursors under acidic or basic conditions (e.g., using hydrazine derivatives) .
Substitution : Introduction of the tert-butyl group via electrophilic aromatic substitution or alkylation (e.g., tert-butyl chloride with a base like K₂CO₃) .
Amide Coupling : Reaction of the pyrazole intermediate with benzo[d]thiazole-2-carboxylic acid using coupling agents like EDCI or HATU in solvents such as DCM or DMF .
- Key Considerations : Optimize solvent choice (e.g., dichloromethane for solubility) and temperature (60–80°C) to enhance yield (70–85%) and purity (>95%) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons in benzo[d]thiazole at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are standard protocols for initial biological activity screening?
- Methodological Answer :
- Anticancer Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are calculated from dose-response curves (typical range: 0.5–10 µM for related compounds) .
- Enzyme Inhibition : Test COX-1/COX-2 inhibition via fluorometric assays, comparing activity to reference drugs (e.g., diclofenac) .
- Antimicrobial Testing : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce impurities in the final product?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and byproduct formation .
- Catalyst Optimization : Use triethylamine or DMAP to accelerate amide bond formation while minimizing racemization .
- Purification Strategies : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>99%) .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Model interactions with COX-2 or kinase domains (e.g., EGFR) using software like AutoDock. Focus on hydrogen bonding with the benzothiazole carboxamide and hydrophobic interactions with the tert-butyl group .
- Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive) and Kᵢ values .
- Cellular Pathways : Use Western blotting to assess downstream effects (e.g., apoptosis markers like caspase-3) in treated cancer cells .
Q. How can researchers address solubility and stability challenges during in vitro assays?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (DMSO ≤1% v/v) or formulate with cyclodextrins .
- Stability Profiling : Conduct accelerated degradation studies (pH 1–13, 40–60°C) monitored via HPLC. Identify degradation products (e.g., hydrolysis of the amide bond) .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Q. What computational approaches are recommended to predict target engagement and SAR?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., tert-butyl vs. methyl) with bioactivity .
- MD Simulations : Simulate binding dynamics over 100 ns to assess stability of ligand-target complexes (e.g., with PI3Kγ) .
- ADMET Prediction : Employ SwissADME to estimate logP, bioavailability, and CYP450 interactions .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Pool IC₅₀ data from multiple studies (e.g., anticancer assays) to identify outliers using statistical tools (e.g., Grubbs’ test) .
- Structural Analog Comparison : Compare activity trends with analogs (e.g., replacing tert-butyl with isopropyl) to isolate substituent effects .
- Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays vs. resazurin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
